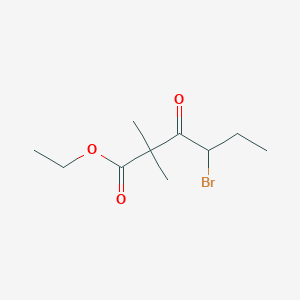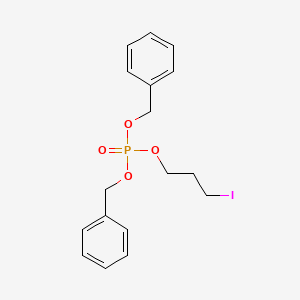![molecular formula C10H19N B12540657 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- CAS No. 651341-79-6](/img/structure/B12540657.png)
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is a synthetic molecule known for its diverse biological activities. It has been shown to possess hypoglycemic activity in animal models, hypotensive effects in humans, antiarrhythmic properties, and pesticidal activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- typically involves the use of trimethylsilyl cyanide and piperazine through an amide coupling reaction using butyllithium as a base catalyst . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- has significant potential in various fields of scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The pesticidal activity of the compound suggests potential use in agricultural applications.
Mecanismo De Acción
The mechanism by which 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hypoglycemic activity may be mediated through interactions with insulin receptors or glucose transporters. The hypotensive effects could be due to its action on vascular smooth muscle cells or adrenergic receptors. The antiarrhythmic properties might involve modulation of ion channels in cardiac cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and have significant potential in drug discovery.
Uniqueness
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is unique due to its specific biological activities and its role as a synthetic intermediate in the preparation of various bioactive molecules. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance.
Propiedades
Número CAS |
651341-79-6 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m0/s1 |
Clave InChI |
FRAKHUZTNLUGPB-WPRPVWTQSA-N |
SMILES isomérico |
C[C@]12C[C@H](CC(C1)(C)C)NC2 |
SMILES canónico |
CC1(CC2CC(C1)(CN2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


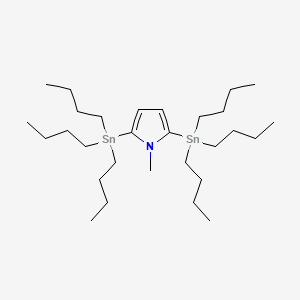
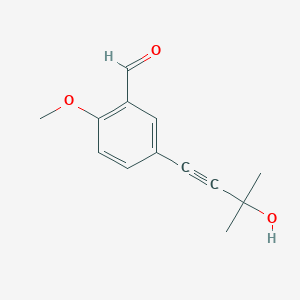
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
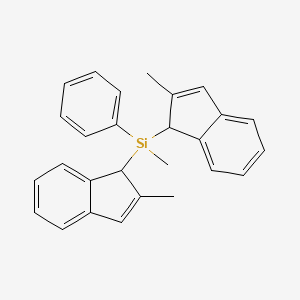
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
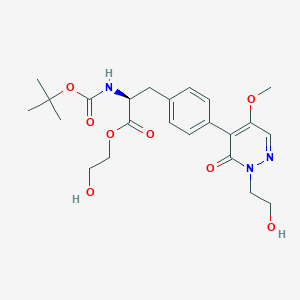

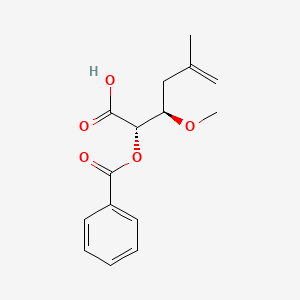
![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
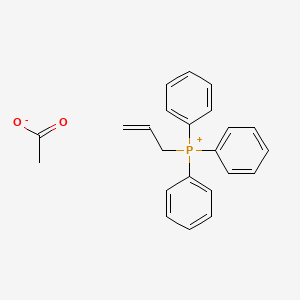
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
